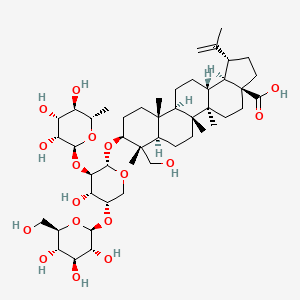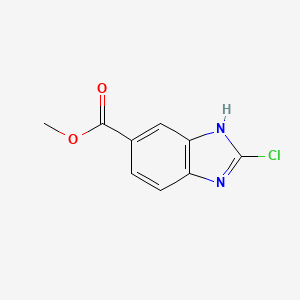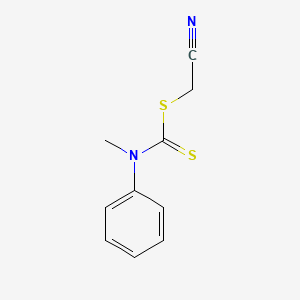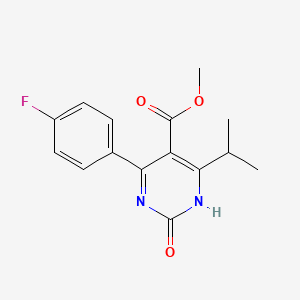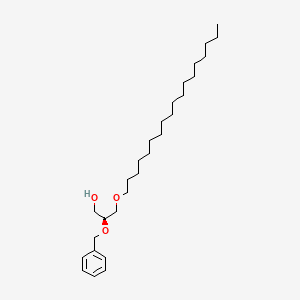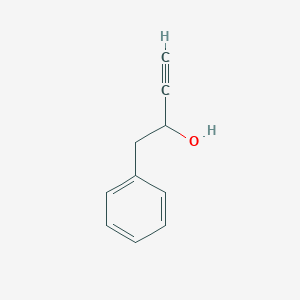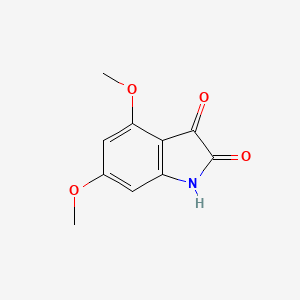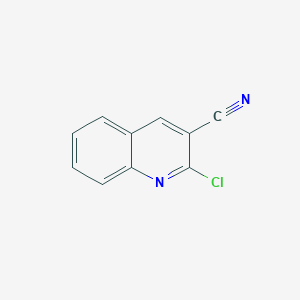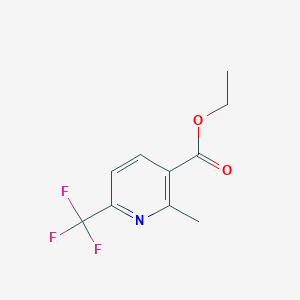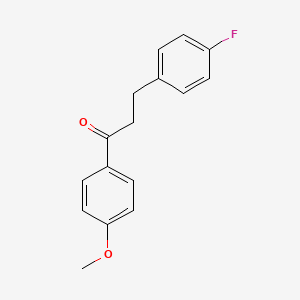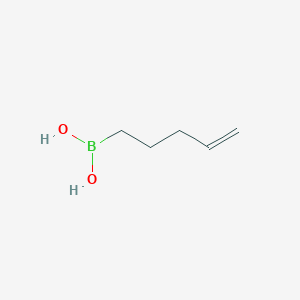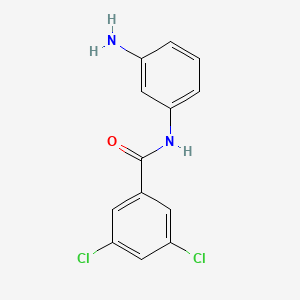
N-(3-Aminophenyl)-3,5-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminophenyl)-3,5-dichlorobenzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse range of biological activities, which makes them of interest in pharmaceutical research. Although the provided papers do not directly discuss N-(3-Aminophenyl)-3,5-dichlorobenzamide, they do provide insights into the synthesis and reactions of related benzamide compounds, which can be informative for understanding the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest due to their pharmacological potential. The first paper describes the synthesis of a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, which are evaluated for their gastrokinetic activity . Although the specific synthesis of N-(3-Aminophenyl)-3,5-dichlorobenzamide is not detailed, the methods used for these related compounds could potentially be adapted for its synthesis. The second and third papers discuss the reactions of N-Benzyl-2,4-dichlorobenzamide with chlorosulfonic acid to produce p-sulfonyl chlorides, which are then used to create amino acid derivatives and dipeptide methyl esters . These reactions highlight the reactivity of the benzamide moiety and suggest possible synthetic routes for related compounds.
Molecular Structure Analysis
The molecular structure of benzamides is crucial for their biological activity. The papers provided do not directly analyze the molecular structure of N-(3-Aminophenyl)-3,5-dichlorobenzamide, but they do discuss the structure-activity relationships of similar compounds. For instance, the presence of different substituents at the C-2 position of the benzamide ring can significantly affect the gastrokinetic activity of these molecules . This implies that the molecular structure of N-(3-Aminophenyl)-3,5-dichlorobenzamide, particularly the position and nature of its substituents, would be an important factor in its biological effects.
Chemical Reactions Analysis
The chemical reactivity of benzamides is influenced by their functional groups and the electronic effects of their substituents. The papers describe various reactions involving benzamide derivatives, such as the condensation with nucleophiles to give amino acid derivatives and the preparation of dipeptide methyl esters . These reactions demonstrate the versatility of benzamides in forming more complex molecules, which could be relevant for the synthesis of N-(3-Aminophenyl)-3,5-dichlorobenzamide derivatives with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides, such as solubility, melting point, and stability, are influenced by their molecular structure. While the provided papers do not discuss the specific properties of N-(3-Aminophenyl)-3,5-dichlorobenzamide, they do provide some spectral data for related compounds . This information can be useful for inferring the properties of N-(3-Aminophenyl)-3,5-dichlorobenzamide, as similar structural features often result in comparable properties.
科学的研究の応用
Herbicidal Activity
N-(3-Aminophenyl)-3,5-dichlorobenzamide and its derivatives have been studied for their herbicidal properties. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide shows herbicidal activity against annual and perennial grasses, indicating potential agricultural utility in forage legumes, turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Soil Transformation
Research into the transformation of similar compounds in soil, like N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, reveals that they undergo chemical changes, including cyclization and hydrolysis. The rate of these transformations is influenced by soil temperature and moisture content (Yih, Swithenbank, & McRae, 1970).
Antitumor Properties
The compound's analogs, such as 2-(4-Aminophenyl)benzothiazoles, display potent and selective antitumor activity against various cancer cell lines. The metabolism of these compounds is suspected to play a central role in their mode of action, which might be novel (Chua et al., 1999).
Chemical Synthesis and Structural Analysis
Studies focus on the synthesis of dichlorobenzamide derivatives, offering insights into their chemical structures, which is crucial for understanding their properties and potential applications. For instance, reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride have been explored (Zhang et al., 2020).
Corrosion Inhibition
Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been studied for their corrosion inhibition performance on metals in acidic environments, suggesting potential applications in material science and engineering (Bentiss et al., 2009).
Groundwater Contaminant Bioremediation
Aminobacter sp. MSH1, capable of using 2,6-dichlorobenzamide (a related compound) as a sole carbon, nitrogen, and energy source, presents a potential biocatalyst for groundwater bioremediation in drinking water treatment plants. This points to environmental applications in contaminant degradation (Raes et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(3-aminophenyl)-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-4-8(5-10(15)6-9)13(18)17-12-3-1-2-11(16)7-12/h1-7H,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWZPFVZIPKJMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-3,5-dichlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)
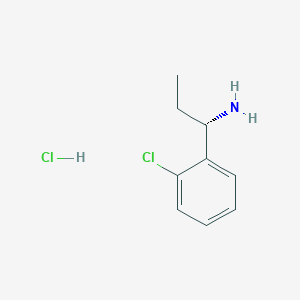
![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)
